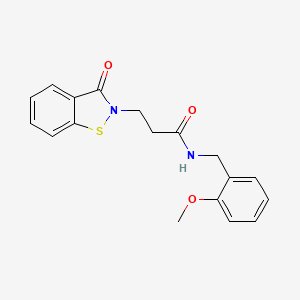

N-(2-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

Description

N-(2-Methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide (molecular formula: C₁₈H₁₈N₂O₃S; molecular weight: 342.4 g/mol) is a benzothiazole derivative with a methoxybenzyl substituent. Its synthesis involves forming the benzothiazole core followed by introducing the propanamide and methoxybenzyl groups using dimethylformamide (DMF) as a solvent and hydroxybenzotriazole as a coupling agent . The compound exhibits antimicrobial and anticancer activities, attributed to its ability to interact with biological targets like enzymes and DNA through its aromatic and amide functionalities .

Properties

Molecular Formula |

C18H18N2O3S |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide |

InChI |

InChI=1S/C18H18N2O3S/c1-23-15-8-4-2-6-13(15)12-19-17(21)10-11-20-18(22)14-7-3-5-9-16(14)24-20/h2-9H,10-12H2,1H3,(H,19,21) |

InChI Key |

QDHJPEPLFYKCAM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=CC=CC=C3S2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide typically involves the following steps:

Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Attachment of the Propanamide Group: The benzothiazole intermediate is then reacted with a propanoyl chloride derivative under basic conditions to form the propanamide linkage.

Introduction of the Methoxybenzyl Group: Finally, the methoxybenzyl group is introduced via a nucleophilic substitution reaction, often using a methoxybenzyl halide in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an alcohol.

Substitution: The methoxybenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide exerts its effects depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.

Material Science: Its structural properties contribute to the stability and functionality of the materials in which it is incorporated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzothiazole derivatives allows for tailored biological activities. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Observations

antimicrobial activity).

Synthetic Complexity :

- Thiadiazole-containing derivatives (e.g., ) require multi-step synthesis, whereas the target compound’s route is more straightforward but relies on coupling agents like hydroxybenzotriazole .

Biological Activity Trends: Antimicrobial activity is common among benzothiazoles (target compound ), while anti-inflammatory effects correlate with hydroxyphenyl or phenethyl substituents (e.g., ).

Structural Uniqueness: The target compound’s balanced substituents (methoxybenzyl + benzothiazole) provide a versatile pharmacophore, enabling dual antimicrobial and anticancer effects—a feature less pronounced in analogs with bulkier or more polar groups .

Research Implications

- Optimization Opportunities : Modifying the methoxybenzyl group’s position (e.g., para vs. ortho) or introducing halogen atoms could enhance potency or selectivity .

- Mechanistic Gaps: While MMP inhibition is noted for the hydroxyphenyl analog , the target compound’s anticancer mechanism remains underexplored.

- Synthetic Sustainability : Green chemistry approaches (e.g., solvent recycling in ) could be adapted to improve the target compound’s synthesis .

Biological Activity

N-(2-methoxybenzyl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide, a compound with the molecular formula C18H18N2O3S and a molecular weight of 342.4 g/mol, has garnered attention in recent years due to its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, providing detailed insights into its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a unique structure that includes a benzothiazole ring fused with a propanamide group. Its IUPAC name reflects the complexity of its molecular arrangement, which contributes to its reactivity and biological activity. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O3S |

| Molecular Weight | 342.4 g/mol |

| Structure | Benzothiazole + Propanamide |

Research indicates that this compound exhibits its biological effects primarily through interactions with specific enzymes and cellular pathways. Its mechanism may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.

- Cellular Pathway Modulation : It can alter various biological pathways, potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains and fungi. For instance:

- Bacterial Strains Tested : Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative).

- Minimum Inhibitory Concentrations (MIC) : The compound demonstrated significant activity with MIC values indicating effective inhibition of bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Lines Tested : Human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and other cancer cell lines.

- Efficacy : The compound exhibited cytotoxic effects with IC50 values in the micromolar range, comparable to standard chemotherapeutic agents like doxorubicin.

The following table summarizes the IC50 values observed in various studies:

Case Studies

-

Study on Anticancer Activity :

- A study evaluated the effects of this compound on MCF-7 cells.

- Results indicated that the compound induced apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

-

Antimicrobial Efficacy Evaluation :

- Another investigation focused on its antimicrobial properties against various pathogens.

- The results showed that the compound effectively inhibited growth at low concentrations, supporting its development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.